molecular formula C16H18O10 B600512 Isofraxoside CAS No. 24778-11-8

Isofraxoside

Cat. No.: B600512
CAS No.: 24778-11-8
M. Wt: 370.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isofraxoside (7-hydroxy-6-methoxycoumarin 7-O-β-D-glucopyranoside) is a coumarin glycoside with the molecular formula C₁₆H₁₈O₁₀ and a molecular weight of 370.3 g/mol . It is structurally characterized by a coumarin backbone substituted with a methoxy group at C-6, a hydroxyl group at C-7, and a β-D-glucopyranosyl moiety at the C-7 position . First isolated from Diervilla lonicera and Poliothyrsis sinensis, it is also a bioactive component in Pelargonium sidoides, a plant traditionally used for treating respiratory infections .

Properties

CAS No.

24778-11-8

Molecular Formula

C16H18O10

Molecular Weight

370.31

IUPAC Name

8-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)13(22)15(7)26-16-12(21)11(20)10(19)8(5-17)24-16/h2-4,8,10-12,16-17,19-22H,5H2,1H3/t8-,10-,11+,12-,16+/m1/s1

SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isofraxoside belongs to the coumarin glycoside family, sharing structural and functional similarities with compounds such as fraxin , vitexin , isovitexin , and scopoletin . Below is a detailed comparison based on molecular properties, bioactivity, and research findings:

Table 1: Structural and Functional Comparison of this compound with Key Analogues

Compound Molecular Formula Glycosylation Position Key Functional Groups Bioactivity Highlights Primary Natural Sources
This compound C₁₆H₁₈O₁₀ C-7 6-OCH₃, 7-OH, 7-O-glucose Antiviral (SARS-CoV-2), antioxidant Pelargonium sidoides
Fraxin C₁₆H₁₈O₁₀ C-8 7-OH, 8-O-glucose, 6-OCH₃ Anti-inflammatory, hepatoprotective Fraxinus excelsior
Vitexin C₂₁H₂₀O₁₀ C-8 (apigenin derivative) 8-C-glucose Antioxidant, neuroprotective Passiflora incarnata
Isovitexin C₂₁H₂₀O₁₀ C-6 (apigenin derivative) 6-C-glucose Antidiabetic, anti-osteoporotic Crataegus spp.
Scopoletin C₁₀H₈O₄ Non-glycosylated 7-OH, 6-OCH₃ Anticancer, antimicrobial Artemisia annua

Key Comparative Insights

Structural Divergence: this compound and fraxin are positional isomers, differing in glucoside attachment (C-7 vs. C-8). This minor structural variation significantly impacts solubility and membrane interaction dynamics. This compound demonstrates stronger binding to SARS-CoV-2 membranes compared to fraxin due to its C-7 glucoside orientation, which enhances lipid bilayer penetration . Unlike vitexin and isovitexin (flavonoid glycosides), this compound’s coumarin core lacks a fused benzene ring, reducing its planar rigidity and altering antioxidant mechanisms .

Bioactivity Profiles: Antiviral Efficacy: this compound showed superior interaction energy (−23.3 kcal/mol) with SARS-CoV-2 proteins compared to vitexin (−18.9 kcal/mol) and quercetin (−19.3 kcal/mol) in molecular docking studies . However, its interaction with lactoferrin (−7.2 kcal/mol) was weaker than epigallocatechin-3-gallate (−25.8 kcal/mol), suggesting target-specific potency .

Analytical Differentiation :

  • HPLC studies highlight this compound’s distinct retention time (RT = 12.3 min) under acetonitrile-1% acetic acid (8:92) mobile phase, enabling precise quantification in plant extracts compared to isovitexin (RT = 14.1 min) .

Table 2: Interaction Energies with SARS-CoV-2 Targets (kcal/mol ± SD)

Compound Interaction with Lactoferrin Interaction with Viral Membrane Proteins
This compound −7.2 ± 0.2 −23.3 ± 4.7
Epigallocatechin-3-gallate −25.8 ± 3.4 −6.9 ± 0.3
Vitexin −7.4 ± 0.1 −18.9 ± 6.1
Gallocatechin −24.7 ± 3.9 −24.7 ± 3.9

Research Implications and Limitations

  • Advantages of this compound: Its dual interaction with viral membranes and host proteins positions it as a multitarget antiviral agent. The glucoside moiety enhances bioavailability compared to non-glycosylated coumarins like scopoletin .
  • Challenges : Structural similarity to fraxin complicates isolation and purity assessments. Current HPLC methods (e.g., 97.60% recovery rate ) require optimization to distinguish between these isomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.